molecular formula C9H11F2NO B6610976 4,4-difluoro-2-(furan-2-yl)piperidine CAS No. 2358601-69-9

4,4-difluoro-2-(furan-2-yl)piperidine

Cat. No. B6610976
CAS RN: 2358601-69-9
M. Wt: 187.19 g/mol
InChI Key: DMCFNLONSCKHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-difluoro-2-(furan-2-yl)piperidine, also known as 4,4-difluorofuran-2-ylpiperidine, is a heterocyclic compound with a fused ring structure. It is a colorless solid that is soluble in polar organic solvents such as acetonitrile, dimethyl sulfoxide, and ethyl acetate. 4,4-difluoro-2-(furan-2-yl)piperidine is a versatile building block for organic synthesis and has been used in a variety of applications including drug discovery, materials science, and catalysis.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine is not fully understood. However, it is believed to act as a ligand in enzyme-catalyzed reactions. In particular, it has been shown to bind to the active site of enzymes, such as kinases, and to modulate their activity. It has also been suggested that it may act as an inhibitor of enzyme-catalyzed reactions, although this has yet to be conclusively demonstrated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine have not been extensively studied. However, it has been suggested that it may have anti-inflammatory and analgesic effects. In addition, it has been suggested that it may have an effect on the metabolism of fatty acids and cholesterol, although this has yet to be conclusively demonstrated.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine in laboratory experiments is its versatility. It can be used as a building block for a variety of organic compounds, and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be easily synthesized. The main limitation is that its mechanism of action is not fully understood, and further research is needed to understand how it works and how it can be used in drug discovery and materials science applications.

Future Directions

Future research on 4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine should focus on understanding its mechanism of action and exploring its potential applications in drug discovery and materials science. Further research is also needed to understand its biochemical and physiological effects. In addition, further research is needed to develop efficient and cost-effective methods for synthesizing 4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine and its derivatives. Finally, further research is needed to explore its potential as a building block for other organic compounds.

Synthesis Methods

4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine can be synthesized by several methods, including the reaction of 4,4-difluoro-2-(furan-2-yl)piperidine-1-methyl-1-cyclopentene with piperidine, or the reaction of 4,4-difluoro-2-(furan-2-yl)piperidine-2-bromo-2-methyl-1-cyclopentene with piperidine. Other methods of synthesis have been developed, such as the reaction of 4,4-difluoro-2-(furan-2-yl)piperidine-2-methyl-1-cyclopentene with piperidine, or the reaction of 4,4-difluoro-2-(furan-2-yl)piperidine-2-chloro-2-methyl-1-cyclopentene with piperidine.

Scientific Research Applications

4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine has been used in a variety of scientific applications, including drug discovery and materials science. It has been used as a building block for the synthesis of small molecules, such as inhibitors of kinases and other enzymes. It has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. In materials science, 4,4-difluoro-2-(furan-2-yl)piperidine-2-(furan-2-yl)piperidine has been used as a building block for the synthesis of polymers and other materials.

properties

IUPAC Name

4,4-difluoro-2-(furan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)3-4-12-7(6-9)8-2-1-5-13-8/h1-2,5,7,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCFNLONSCKHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-(furan-2-yl)piperidine

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